molecular formula C13H13NO3 B1182617 N-[(5-phenylfuran-2-yl)methyl]glycine

N-[(5-phenylfuran-2-yl)methyl]glycine

Cat. No.: B1182617
M. Wt: 231.251
InChI Key: VCHIBFWDWCULJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-Phenylfuran-2-yl)methyl]glycine is a high-purity chemical reagent designed for medicinal chemistry and drug discovery research. This compound features a glycine amino acid moiety attached to a (5-phenylfuran-2-yl)methyl scaffold, a structure recognized in scientific literature for its relevance in developing biologically active molecules. Derivatives of (5-phenylfuran-2-yl)methanamine have been identified as promising scaffolds in the discovery of new Human Sirtuin 2 (SIRT2) inhibitors . SIRT2 is a validated drug target for various conditions, including cancer, neurodegenerative diseases, and type II diabetes . Consequently, this compound serves as a valuable building block for synthesizing novel derivatives for structure-activity relationship (SAR) studies and inhibitor optimization . The 5-arylfuran core is also a significant structure in the synthesis of enantiopure, non-proteinogenic amino acids, which are important tools for constructing combinatorial libraries and improving the proteolytic stability of peptides . Provided for research purposes only, this product is suited for scientists working in areas such as inhibitor design, synthetic chemistry methodology, and the development of novel amino acids for pharmaceutical applications. The structure offers multiple sites for further chemical modification, enabling researchers to explore a diverse chemical space.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.251

IUPAC Name

2-[(5-phenylfuran-2-yl)methylamino]acetic acid

InChI

InChI=1S/C13H13NO3/c15-13(16)9-14-8-11-6-7-12(17-11)10-4-2-1-3-5-10/h1-7,14H,8-9H2,(H,15,16)

InChI Key

VCHIBFWDWCULJA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(O2)CNCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-[(5-phenylfuran-2-yl)methyl]glycine and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Potential Applications/Notes Reference
This compound C₁₃H₁₃NO₃ ~231.25* (5-Phenylfuran-2-yl)methyl group Hypothesized CNS targeting due to lipophilicity N/A
N-(5-Chloro-2-methylphenyl)-N-(methylsulfonyl)glycine C₁₀H₁₂ClNO₄S 277.73 Sulfonyl group, chloro-methylphenyl Discontinued (synthesis/stability issues)
N~2~-(5-Chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide C₁₆H₂₁ClN₂O₅S ~388.87* Tetrahydrofuran-methyl, sulfonyl, chloro Research interest in solubility modulation
Methyl N-[2-cyano-5-(5-methyl-2-furyl)-3-oxocyclohex-1-en-1-yl]glycinate C₁₆H₁₈N₂O₅ 318.33 Cyano, methyl-furyl, ester group Lab use (hydrolytic instability likely)
N-[[4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine Methyl Ester C₂₃H₂₄N₂O₅ 408.45 Oxazolyl, methoxy-phenyl High user rating; available for research

*Estimated based on molecular formula.

Structural and Functional Analysis

Lipophilicity and Bioavailability

The (5-phenylfuran-2-yl)methyl group in the target compound enhances lipophilicity compared to derivatives with polar substituents (e.g., sulfonyl in or tetrahydrofuran in ). However, excessive lipophilicity could reduce aqueous solubility, a challenge observed in discontinued compounds like N-(5-Chloro-2-methylphenyl)-N-(methylsulfonyl)glycine .

Stability and Reactivity

Ester-containing derivatives (e.g., ) are prone to hydrolysis, limiting their utility in aqueous environments. The target compound’s lack of hydrolyzable groups (e.g., esters or amides) suggests greater stability under physiological conditions. Conversely, sulfonamide derivatives () exhibit high stability but may suffer from steric hindrance in binding interactions.

Application Potential

  • Medicinal Chemistry : Derivatives like (oxazolyl-glycine) are actively researched for targeted therapies, suggesting that the phenylfuran variant may find niche applications in drug design.
  • Materials Science : The rigid phenylfuran group could enhance thermal stability in polymer or catalyst design, a property less prominent in flexible analogs (e.g., tetrahydrofuran in ).

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure:

  • Step 1 : 5-Phenylfuran-2-carbaldehyde (1 eq) reacts with glycine (1.2 eq) in tetrahydrofuran (THF)/water (4:1 v/v) at 50°C for 30 minutes to form the imine intermediate.

  • Step 2 : Palladium-carbon (5% Pd loading, 0.1 eq) is added, and the mixture undergoes hydrogenation at 10 atm H₂, 50°C for 12 hours.

Key parameters:

ParameterOptimal RangeImpact on Yield/Purity
Pd-C loading0.01–0.1 eq>90% yield at 0.1 eq
Temperature45–55°CPrevents decomposition
H₂ pressure8–12 atmLower pressures slow kinetics

Post-reaction workup involves filtration to recover Pd-C, acidification to pH 3 with HCl, and crystallization from water/THF, yielding 93.5% pure product. LC-MS analysis confirms the molecular ion at m/z 246.1 (C₁₃H₁₃NO₃).

Suzuki-Miyaura Coupling for Furan Intermediate Synthesis

5-Phenylfuran-2-carbaldehyde, the critical precursor, is synthesized via palladium-catalyzed cross-coupling. The continuous flow method achieves superior yields compared to batch processes.

Continuous Flow Protocol

  • Reactants : 5-Bromofuran-2-carbaldehyde (1 eq), phenylboronic acid (1.05 eq)

  • Catalyst : Palladium resin (0.5 mol%)

  • Conditions : DMF/water (3:1), 100°C, residence time 15 minutes

Results :

MetricBatch ProcessFlow Process
Yield74%91%
Pd leaching8.2%<0.1%
Purity (HPLC)98.5%99.7%

The flow system enhances mass transfer and catalyst stability, enabling ppm-level Pd usage.

Solid-Phase Reductive Amination for Peptide Conjugates

For applications requiring peptide-bound this compound, solid-phase synthesis offers advantages in purity and scalability.

Wang Resin-Based Synthesis

  • Resin functionalization : Fmoc-glycine loaded onto Wang resin (0.6 mmol/g).

  • Oxidation : Dess-Martin periodinane converts hydroxynorleucine to aldehyde (82% yield).

  • Reductive amination : 5-Phenylfuran-2-carbaldehyde (2 eq), NaBH₃CN (3 eq), 24h, RT.

Performance :

  • Coupling efficiency: 95% per cycle (HPLC monitoring)

  • Final peptide yield: 30–50% after 23 steps

Analytical and Purification Strategies

Chromatographic Purity Assessment

  • HPLC conditions : C18 column, 0.1% TFA in H₂O/MeCN gradient (5→95% over 20 min), λ = 254 nm

  • Retention time : 8.2 minutes (target) vs. 7.9 minutes (imine intermediate)

Crystallization Optimization

  • Solvent system : Water/THF (3:1) at 0°C achieves 99.6% purity

  • Crystal morphology : Plate-like crystals (SEM imaging) facilitate filtration

Q & A

Q. What synthetic strategies are recommended for the preparation of N-[(5-phenylfuran-2-yl)methyl]glycine?

  • Methodological Answer : Synthesis typically involves multi-step protection-deprotection strategies. For example:

Protection : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the glycine amine .

Coupling : React the protected glycine with 5-phenylfuran-2-ylmethyl bromide via nucleophilic substitution in anhydrous DMF, using a base like DIPEA.

Deprotection : Remove the protecting group under acidic (e.g., TFA for Boc) or basic (piperidine for Fmoc) conditions.
Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures high yields (>80%) and purity (>95%) .

Q. How can the structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., furan protons at δ 6.2–7.4 ppm, glycine CH₂ at δ 3.8–4.1 ppm).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 276.1002 for C₁₃H₁₃NO₃).
  • X-ray Crystallography : Resolve crystal structures using SHELX programs (SHELXD for phase determination, SHELXL for refinement) .

Q. What analytical methods are suitable for purity assessment?

  • Methodological Answer :
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (60:40, 0.1% TFA) and UV detection at 254 nm.
  • Elemental Analysis : Confirm C, H, N composition within ±0.3% of theoretical values.
  • TLC : Monitor reactions using silica plates and ninhydrin staining for free amine detection .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurity interference.

Orthogonal Assays : Cross-validate using SPR (binding affinity), ITC (thermodynamics), and enzymatic inhibition assays.

Controlled Replication : Standardize buffer systems (e.g., PBS at pH 7.4) and use ultra-pure compound batches (HPLC purity >99%).

Data Normalization : Include positive controls (e.g., known glycine derivatives) to calibrate results .

Q. What advanced techniques elucidate interactions between this compound and biological targets?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes) on sensor chips to measure real-time binding kinetics (KD, kon/koff).
  • Molecular Dynamics (MD) Simulations : Use Amber or GROMACS to model ligand-protein interactions over 100-ns trajectories, focusing on furan ring π-stacking and glycine hydrogen bonding.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) in PBS buffer at 25°C .

Q. How can the metabolic stability of this compound be evaluated in vitro?

  • Methodological Answer :
  • Liver Microsome Assay : Incubate the compound (10 µM) with human liver microsomes (1 mg/mL) in NADPH-regenerating buffer at 37°C.
  • LC-MS/MS Analysis : Monitor parent compound depletion over 60 minutes using a Q-TOF mass spectrometer. Calculate half-life (t½) via first-order kinetics.
  • CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Q. What strategies address challenges in crystallizing this compound?

  • Methodological Answer :
  • Solvent Screening : Use vapor diffusion with 24-well Hampton Research screens (e.g., PEG 3350, ammonium sulfate).
  • Seeding : Introduce microcrystals from prior trials to induce nucleation.
  • Twinned Data Refinement : Apply SHELXE for iterative phase improvement and SHELXL for anisotropic displacement parameter modeling .

Q. How can structure-activity relationship (SAR) studies optimize this compound's bioactivity?

  • Methodological Answer :

Substituent Variation : Synthesize analogs with halogenated phenyl or substituted furan rings.

In Silico Screening : Dock analogs into target pockets (e.g., AutoDock Vina) to predict binding scores.

In Vitro Testing : Rank compounds by IC50 in enzyme inhibition assays (e.g., fluorescence-based protease assays) .

Q. What methods evaluate the compound's stability under physiological conditions?

  • Methodological Answer :
  • pH Stability : Incubate in buffers (pH 1.2–9.0) at 37°C for 24 hours; analyze degradation products via LC-MS.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.
  • Light Exposure : Subject to UV-Vis irradiation (λ = 254 nm) and monitor photodegradation by NMR .

Q. How to develop a validated HPLC method for quantifying this compound in complex matrices?

  • Methodological Answer :
  • Column Optimization : Test C8, C18, and phenyl-hexyl columns for resolution.
  • Mobile Phase : Adjust acetonitrile:water ratios (50:50 to 70:30) with 0.1% formic acid.
  • Validation Parameters : Assess linearity (R² > 0.999), LOD/LOQ (≤0.1 µg/mL), and recovery (>95%) per ICH guidelines .

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